Benzenesulfonic acid, 4-amino-3-methoxy-
Description
Contextual Significance in Organic Chemistry and Industrial Synthesis
The primary significance of benzenesulfonic acid derivatives, particularly those containing amino groups, lies in their role as intermediates in the synthesis of azo dyes. These compounds can be readily converted into diazonium salts, which then act as electrophiles in coupling reactions with other aromatic compounds to form azo compounds, characterized by the -N=N- linkage that forms the basis of many vibrant colorants.
While specific industrial applications for 4-amino-3-methoxybenzenesulfonic acid are not as broadly documented as for its isomers, its structural features strongly suggest its utility in this field. Its role as a precursor is confirmed by its use in synthesizing specific azo dyes, such as Sodium m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonate. nih.gov In this synthesis, the 4-amino-3-methoxybenzenesulfonic acid molecule is diazotized and coupled to form a larger dye structure, highlighting its function as a key "azo component." The presence of the sulfonic acid group (-SO₃H) is particularly crucial as it enhances the water solubility of the resulting dye, a vital property for application in the textile industry.
The broader class of aminobenzenesulfonic acids is fundamental to the dye and pigment industry. epa.gov The specific positioning of the amino and methoxy (B1213986) groups on the benzene (B151609) ring influences the final color and properties of the dye, allowing manufacturers to produce a wide spectrum of hues by selecting specific isomers.
Nomenclature and Structural Foundation of Benzenesulfonic Acid, 4-Amino-3-Methoxy-
The precise naming and structural representation of a chemical compound are essential for its unambiguous identification. Benzenesulfonic acid, 4-amino-3-methoxy- is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. The parent structure is benzenesulfonic acid, with substituents numbered around the benzene ring.
The IUPAC name for this compound is 4-Amino-3-methoxybenzene-1-sulfonic acid . sielc.comepa.gov This name clarifies the positions of the functional groups: the sulfonic acid group is at position 1, the amino group at position 4, and the methoxy group at position 3. The compound is registered under the CAS (Chemical Abstracts Service) number 6472-58-8 . sielc.comepa.gov
Below is a table summarizing the key identifiers and properties of this compound.
| Identifier | Value |
| Systematic Name | Benzenesulfonic acid, 4-amino-3-methoxy- |
| IUPAC Name | 4-Amino-3-methoxybenzene-1-sulfonic acid sielc.comepa.gov |
| CAS Number | 6472-58-8 sielc.comepa.gov |
| Molecular Formula | C₇H₉NO₄S sielc.comepa.gov |
| Molecular Weight | 203.22 g/mol epa.gov |
| InChI Key | DFFMMDIDNCWQIV-UHFFFAOYSA-N sielc.com |
Isomeric Considerations and Structural Analogues within Aminomethoxybenzenesulfonic Acid Classifications
The properties and applications of a substituted benzene derivative are highly dependent on the arrangement of its functional groups. In the class of aminomethoxybenzenesulfonic acids, several positional isomers exist, each with distinct characteristics and uses. The most commercially significant isomer of the subject compound is 3-Amino-4-methoxybenzenesulfonic acid.
This isomer, also known as o-Anisidine-p-sulfonic acid, is a well-established intermediate in the production of a variety of dyes, including C.I. Acid Brown 83, C.I. Direct Red 83, and C.I. Direct Red 89. dyestuffintermediates.com Its widespread use underscores the industrial importance of this class of compounds.
The following table provides a comparison of Benzenesulfonic acid, 4-amino-3-methoxy- and its key isomer.
| Property | Benzenesulfonic acid, 4-amino-3-methoxy- | Benzenesulfonic acid, 3-amino-4-methoxy- |
| IUPAC Name | 4-Amino-3-methoxybenzene-1-sulfonic acid | 3-Amino-4-methoxybenzene-1-sulfonic acid |
| CAS Number | 6472-58-8 sielc.com | 98-42-0 |
| Synonyms | 3-Methoxysulphanilic acid | 4-Methoxymetanilic acid, o-Anisidine-p-sulfonic acid |
| Primary Use | Azo dye intermediate nih.gov | Intermediate for various dyes (e.g., Acid Brown 83, Direct Red 83) dyestuffintermediates.com |
Beyond positional isomers, structural analogues offer further insight into the structure-function relationships of these molecules. These are compounds where one functional group is replaced by another with different properties. For instance, replacing the sulfonic acid group with a carboxylic acid group yields 4-Amino-3-methoxybenzoic acid, an intermediate used in the synthesis of pharmaceuticals. Another analogue, 4-Amino-3-methylbenzenesulfonic acid, where the methoxy group is replaced by a methyl group, is also a known dye intermediate.
This structural diversity allows for the fine-tuning of chemical properties, enabling the synthesis of a vast range of specialized chemicals, from dyes to therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFMMDIDNCWQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064384 | |
| Record name | Benzenesulfonic acid, 4-amino-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6472-58-8 | |
| Record name | 4-Amino-3-methoxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6472-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxysulfanilic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-amino-3-methoxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-amino-3-methoxy- | |
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| Record name | 3-methoxysulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-METHOXYSULFANILIC ACID | |
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Synthetic Methodologies and Reaction Pathways of Benzenesulfonic Acid, 4 Amino 3 Methoxy
Established Synthetic Routes for Benzenesulfonic Acid, 4-Amino-3-Methoxy- Production
The principal industrial method for the production of Benzenesulfonic acid, 4-amino-3-methoxy-, also known as Ortho Anisidine Para sulfonic acid, is through the direct sulfonation of o-anisidine (B45086) (2-methoxyaniline). This electrophilic aromatic substitution reaction is a well-established process in the synthesis of dye intermediates. environmentclearance.nic.in
The reaction typically involves treating o-anisidine with a sulfonating agent, most commonly concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The amino group of o-anisidine is a strong activating group and directs the incoming sulfo group primarily to the para position, yielding the desired product. environmentclearance.nic.in
A general procedure for this synthesis is as follows:
o-Anisidine is slowly added to a stirred, cooled vessel containing concentrated sulfuric acid.
The reaction mixture is then heated to a specific temperature and maintained for several hours to ensure the completion of the sulfonation.
The reaction mass is subsequently cooled and diluted with water, causing the product to precipitate.
The precipitated Benzenesulfonic acid, 4-amino-3-methoxy- is then isolated by filtration and washed to remove any remaining acid and byproducts. environmentclearance.nic.in
The reaction parameters, such as temperature, reaction time, and the concentration of the sulfonating agent, are crucial in controlling the yield and purity of the final product, minimizing the formation of polysulfonated byproducts.
Table 1: Key Reactants and Products in the Synthesis of Benzenesulfonic acid, 4-amino-3-methoxy-
| Compound Name | Role in Synthesis |
| o-Anisidine | Starting Material |
| Sulfuric Acid | Sulfonating Agent |
| Benzenesulfonic acid, 4-amino-3-methoxy- | Final Product |
Exploration of Green Chemistry Approaches in its Preparation
While the traditional sulfonation process is effective, it often involves harsh conditions and the use of excess strong acids, leading to environmental concerns regarding acid waste. In line with the principles of green chemistry, research is ongoing to develop more environmentally benign methods for the synthesis of aromatic sulfonic acids.
Potential green chemistry approaches applicable to the preparation of Benzenesulfonic acid, 4-amino-3-methoxy- include:
Use of Solid Acid Catalysts: Replacing liquid acids like sulfuric acid with solid acid catalysts, such as zeolites or sulfated zirconia, can simplify product separation and catalyst recycling, thereby reducing waste generation.
Solvent-Free Reactions: Conducting the sulfonation in the absence of a solvent or using greener solvents like ionic liquids can minimize the environmental impact associated with volatile organic compounds (VOCs).
Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods.
While specific studies on the green synthesis of Benzenesulfonic acid, 4-amino-3-methoxy- are not extensively documented, the broader research into green sulfonation techniques suggests a promising future for more sustainable production of this important intermediate.
Derivatization Strategies of the Amino and Sulfonic Acid Moieties
The presence of both a primary amino group and a sulfonic acid group makes Benzenesulfonic acid, 4-amino-3-methoxy- a versatile building block for the synthesis of a wide range of derivatives, particularly in the dye and pharmaceutical industries.
Diazo Coupling Reactions for Azo Dye Precursor Formation
The primary amino group of Benzenesulfonic acid, 4-amino-3-methoxy- can be readily diazotized and coupled with various aromatic compounds to form azo dyes. This two-step process is fundamental to the synthesis of a vast array of colorants.
Diazotization: The amino group is converted into a diazonium salt by treatment with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. google.com
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the characteristic azo (-N=N-) linkage. unb.canih.govchemicalbook.com
The sulfonic acid group remains on the aromatic ring, imparting water solubility to the resulting azo dye, which is a desirable property for many dyeing applications. The specific color of the azo dye can be tuned by varying the structure of the coupling component. For instance, coupling with different substituted phenols or naphthols will result in different shades of yellow, orange, red, and other colors. unb.ca
Table 2: Example of an Azo Dye Derived from Benzenesulfonic acid, 4-amino-3-methoxy-
| Azo Dye Name | CAS Number | Molecular Formula |
| Sodium m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonate | 67828-56-8 | C₁₃H₁₂N₃NaO₄S |
Functional Group Transformations and Modulations
Both the amino and sulfonic acid groups of Benzenesulfonic acid, 4-amino-3-methoxy- can undergo various functional group transformations to yield a diverse range of derivatives.
Transformations of the Amino Group:
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions or to modify the properties of the final molecule.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines, though this can sometimes be challenging to control.
Nitration of the Starting Material: While not a direct transformation of the final product, the nitration of the precursor, o-anisidine, is a key step in the synthesis of other important intermediates. google.com
Transformations of the Sulfonic Acid Group:
Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the more reactive sulfonyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride.
Formation of Sulfonamides: The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or primary/secondary amines to form sulfonamides. Sulfonamides are an important class of compounds with various applications, including in pharmaceuticals. cymitquimica.com
Formation of Sulfonate Esters: Sulfonyl chlorides can also react with alcohols to form sulfonate esters.
These transformations significantly expand the synthetic utility of Benzenesulfonic acid, 4-amino-3-methoxy- beyond its use as a dye intermediate.
Formation of Schiff Bases and Related Complexes
The primary amino group of Benzenesulfonic acid, 4-amino-3-methoxy- can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. scispace.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction for Schiff base formation is as follows: R-NH₂ + R'C(=O)R'' → R-N=C(R')R'' + H₂O
The resulting Schiff bases, which contain a C=N double bond, are versatile ligands that can coordinate with various metal ions to form stable metal complexes. researchgate.netnih.govisca.meunn.edu.ng The sulfonic acid group can also participate in coordination, leading to the formation of multidentate ligands. These metal complexes often exhibit interesting properties and have potential applications in catalysis, materials science, and as antimicrobial agents. The specific properties of the metal complex are influenced by the nature of the metal ion and the structure of the Schiff base ligand. scispace.comnih.gov
Advanced Spectroscopic and Structural Characterization of Benzenesulfonic Acid, 4 Amino 3 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
The ¹H NMR spectrum of Benzenesulfonic acid, 4-amino-3-methoxy- is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons.
Aromatic Protons : The benzene (B151609) ring has three protons. Due to the substitution pattern, they would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region, typically between 6.0 and 8.0 ppm. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing sulfonic acid (-SO₃H) group, would influence the precise chemical shifts.
Methoxy Protons : The three protons of the methoxy group (-OCH₃) would likely appear as a sharp singlet, as they are not coupled to any other protons. This signal is expected in the range of 3.7 to 4.0 ppm.
Amino Protons : The two protons of the amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed in the range of 3.5 to 5.0 ppm.
Table 1: Predicted ¹H NMR Spectral Features for Benzenesulfonic acid, 4-amino-3-methoxy-
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₅-H, C₆-H, C₂-H) | 6.0 - 8.0 | Multiplet |
| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Benzenesulfonic acid, 4-amino-3-methoxy-, seven distinct carbon signals are expected.
Aromatic Carbons : The six carbons of the benzene ring would have chemical shifts in the range of 100-160 ppm. The carbons directly attached to the substituents (C-1 with -SO₃H, C-3 with -OCH₃, and C-4 with -NH₂) will have their chemical shifts significantly influenced by the electronic effects of these groups. For instance, the carbon attached to the electron-withdrawing sulfonic acid group would be shifted downfield, while those attached to the electron-donating amino and methoxy groups would be shifted upfield.
Methoxy Carbon : The carbon of the methoxy group is expected to appear as a distinct signal in the upfield region of the spectrum, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Benzenesulfonic acid, 4-amino-3-methoxy-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-SO₃H (C-1) | 140 - 150 |
| C-H (Aromatic) | 100 - 130 |
| C-OCH₃ (C-3) | 145 - 155 |
| C-NH₂ (C-4) | 140 - 150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. While a specific experimental spectrum for Benzenesulfonic acid, 4-amino-3-methoxy- is not available, the expected characteristic absorption bands can be discussed based on its functional groups.
The IR spectrum would be characterized by:
N-H Stretching : The amino group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.
S=O Stretching : The sulfonic acid group would exhibit strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively.
C-O Stretching : The aryl ether linkage of the methoxy group would show a strong absorption band around 1200-1275 cm⁻¹ (asymmetric) and a medium band around 1000-1075 cm⁻¹ (symmetric).
Aromatic C=C Stretching : The benzene ring would display characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Methoxy (-OCH₃) | C-H Stretch | < 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Benzenesulfonic acid, 4-amino-3-methoxy- would be dominated by the π → π* transitions of the substituted benzene ring. For the parent compound, 4-aminobenzenesulfonic acid, absorption maxima are observed that are characteristic of the aniline-like chromophore. nist.gov
The presence of the methoxy group, another electron-donating group, in conjunction with the amino group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to 4-aminobenzenesulfonic acid. This is due to the extended conjugation and the increased electron density in the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Interactions between the non-bonding electrons of the amino and methoxy groups with the π-system of the ring shift the primary and secondary absorption bands to longer wavelengths. spcmc.ac.in
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
While the crystal structure of Benzenesulfonic acid, 4-amino-3-methoxy- itself is not available, the analysis of a closely related derivative, 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, provides valuable insights into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds. nih.govresearchgate.net
The crystal structure of this derivative was determined to be in the orthorhombic space group Pbca. The molecule adopts a bent geometry, with a significant dihedral angle between the benzene and pyrazine (B50134) rings. The crystal packing is stabilized by a network of N—H⋯N and N—H⋯O hydrogen bonds, forming kinked layers. nih.govresearchgate.net
Table 4: Crystallographic Data for 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Formula Weight | 280.31 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.7589 (2) |
| b (Å) | 9.5652 (2) |
| c (Å) | 24.5586 (4) |
| V (ų) | 2527.35 (8) |
| Z | 8 |
| Temperature (K) | 150 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net
Elemental Compositional Analysis (CHN) and Purity Assessment
Elemental analysis is a fundamental technique to verify the empirical formula of a compound and assess its purity. The molecular formula for Benzenesulfonic acid, 4-amino-3-methoxy- is C₇H₉NO₄S, with a molecular weight of 203.22 g/mol . nist.gov
The theoretical elemental composition can be calculated from the molecular formula. man.ac.uk This provides a benchmark against which experimentally determined values from combustion analysis can be compared to confirm the identity and purity of a synthesized sample. researchgate.netmeasurlabs.com For organic compounds, an agreement of calculated and found values within ±0.4% is generally considered acceptable for establishing analytical purity. nih.gov
Table 5: Theoretical Elemental Composition of Benzenesulfonic acid, 4-amino-3-methoxy- (C₇H₉NO₄S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 41.37 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.46 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89 |
| Oxygen | O | 15.999 | 4 | 63.996 | 31.49 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.78 |
| Total | | | | 203.212 | 100.00 |
Theoretical and Computational Chemistry Investigations of Benzenesulfonic Acid, 4 Amino 3 Methoxy
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No published studies were found that specifically report the results of Density Functional Theory (DFT) calculations to determine the optimized molecular geometry (bond lengths, bond angles, dihedral angles) or the detailed electronic structure of Benzenesulfonic acid, 4-amino-3-methoxy-.
Quantum Chemical Calculations of Energetic Properties and Molecular Orbitals (HOMO-LUMO)
There is an absence of literature detailing quantum chemical calculations for the energetic properties of this compound. Consequently, data regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap are unavailable.
Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions
No research articles were identified that have performed a Natural Bond Orbital (NBO) analysis on Benzenesulfonic acid, 4-amino-3-methoxy-. Such an analysis would provide insights into charge delocalization, hyperconjugative interactions, and other intermolecular forces, but this information has not been published.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map for this specific compound, which is crucial for predicting sites of electrophilic and nucleophilic attack, could not be found in the searched literature.
Conformational Analysis and Tautomerism Studies
Dedicated conformational analysis or computational studies on the potential tautomers of Benzenesulfonic acid, 4-amino-3-methoxy- are not present in the available scientific databases.
Computational Modeling of Reaction Mechanisms and Pathways
No studies were found that computationally model the reaction mechanisms or pathways involving Benzenesulfonic acid, 4-amino-3-methoxy-.
Applications of Benzenesulfonic Acid, 4 Amino 3 Methoxy As a Chemical Building Block and in Advanced Materials
Role as an Intermediate in Azo Dye Synthesis and Chromophore Development
Benzenesulfonic acid, 4-amino-3-methoxy- serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes, which constitute the largest group of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. nih.gov
In this process, the primary aromatic amine group (–NH₂) on Benzenesulfonic acid, 4-amino-3-methoxy- is converted into a diazonium salt. This is achieved by reacting the compound with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). researchgate.net The resulting diazonium salt is a highly reactive electrophile.
This diazonium intermediate is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The diazonium salt attacks the electron-rich ring of the coupling component, forming the stable azo bond that links the two aromatic structures. This newly formed molecule is an azo dye.
The specific chromophore, which is the part of the molecule responsible for its color, is determined by the extended system of conjugated double bonds created by the azo linkage between the aromatic rings. The methoxy (B1213986) (–OCH₃) and sulfonic acid (–SO₃H) groups on the original Benzenesulfonic acid, 4-amino-3-methoxy- molecule act as auxochromes. These groups modify the absorption of light by the chromophore, influencing the final color and its intensity. nih.gov The sulfonic acid group, in particular, significantly increases the water solubility of the resulting dye, a critical property for applications in the textile industry.
Utilization in Polymer Chemistry and Conducting Material Development
While Benzenesulfonic acid, 4-amino-3-methoxy- is a key intermediate, its isomer, 3-amino-4-methoxybenzenesulfonic acid (MAS), has been specifically utilized in the synthesis of novel conducting polymers. tandfonline.comtandfonline.com The development of water-soluble conducting polymers is a significant area of materials science, and polymers derived from substituted anilines have shown considerable promise. tandfonline.comtandfonline.com
Poly(3-amino-4-methoxybenzenesulfonic acid), abbreviated as PMAS, is synthesized through the chemical oxidation polymerization of the monomer 3-amino-4-methoxybenzenesulfonic acid. tandfonline.com The presence of the electron-donating methoxy group on the aniline (B41778) ring helps to overcome the deactivating effect of the electron-withdrawing sulfonic acid group, facilitating the polymerization process to achieve a polymer with a higher molecular weight and conductivity. tandfonline.comtandfonline.com
The synthesis is typically carried out in an aqueous solution. The monomer, MAS, is dissolved, and the pH is adjusted. An oxidant, such as ammonium (B1175870) peroxydisulfate, is then added dropwise to initiate the polymerization while maintaining a low temperature (below 20°C). tandfonline.comtandfonline.com The reaction proceeds over several hours with continuous stirring. Following polymerization, the resulting polymer solution is purified to remove low molecular weight oligomers and unreacted monomers, often using a dialysis membrane. tandfonline.comresearchgate.net
Table 1: Synthesis Parameters for Poly(3-amino-4-methoxybenzenesulfonic acid) (PMAS)
| Parameter | Value/Condition | Source |
| Monomer | 3-amino-4-methoxybenzenesulfonic acid (MAS) | tandfonline.comtandfonline.com |
| Oxidant | Ammonium peroxydisulfate | tandfonline.comtandfonline.com |
| Solvent | Water | tandfonline.com |
| pH | Adjusted to 4.2 | tandfonline.com |
| Temperature | Kept below 20°C | tandfonline.comtandfonline.com |
| Purification | Dialysis (12 KDa MWCO membrane) | tandfonline.com |
A key advantage of PMAS is its high solubility in water, which is attributed to the presence of the sulfonic acid groups along the polymer backbone. tandfonline.comtandfonline.com This property is a significant improvement over the parent polymer, polyaniline, which is notoriously difficult to process due to its poor solubility. tandfonline.com
The electrical conductivity of PMAS has been measured using the four-point-probe technique. Studies have shown that the conductivity of the polymer is in the range of 0.0430–0.75 S/cm. tandfonline.comtandfonline.comresearchgate.net This level of conductivity confirms its status as a conducting material. Research has also demonstrated that the final conductivity is highly dependent on the specific conditions of the synthesis. Factors such as the reaction temperature, the concentration of the monomer, and the molar ratio of oxidant to monomer have a dramatic effect on the electrical properties of the resulting polymer. tandfonline.comtandfonline.com For instance, higher conductivity (≈0.75 S/cm) was achieved when using a high monomer concentration (0.7 M) at a low temperature (below 10°C) with an oxidant/monomer molar ratio of 1. tandfonline.com
Table 2: Properties of Poly(3-amino-4-methoxybenzenesulfonic acid) (PMAS)
| Property | Value/Characteristic | Source |
| Solubility | Fully water soluble | tandfonline.comtandfonline.comresearchgate.net |
| Conductivity Range | 0.0430–0.75 S/cm | tandfonline.comtandfonline.comresearchgate.net |
| Electroactivity | Confirmed via cyclic voltammetry | tandfonline.comtandfonline.com |
Precursor in Specialized Organic Synthesis and Functional Material Creation
Beyond dyes and conducting polymers, Benzenesulfonic acid, 4-amino-3-methoxy- serves as a versatile precursor for creating specialized organic molecules and functional materials. The presence of three distinct functional groups—amino, methoxy, and sulfonic acid—on the benzene (B151609) ring allows for a wide range of chemical modifications and subsequent applications.
The amino group can be diazotized and replaced with various other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions, opening pathways to a diverse array of substituted aromatic compounds. It can also be acylated or alkylated to introduce new functionalities. The sulfonic acid group provides a site for forming sulfonamides or sulfonate esters.
This multifunctionality makes the compound a valuable starting material for building more complex molecules, such as pharmaceutical intermediates or components of functional materials. For example, analytical methods using reverse-phase high-performance liquid chromatography (HPLC) have been developed for this compound, and these methods are scalable for preparative separation. sielc.com This indicates its use in synthesizing highly pure materials where it or its derivatives are isolated for specific applications. sielc.com
Application in Heterogeneous Catalysis and Catalyst Development
While direct applications of Benzenesulfonic acid, 4-amino-3-methoxy- as a heterogeneous catalyst are not extensively documented, its chemical structure suggests potential in this field. The sulfonic acid group (–SO₃H) is a strong Brønsted acid site. Materials functionalized with sulfonic acid groups are widely used as solid acid catalysts in various organic reactions, such as esterification, hydration, and alkylation.
The monomer can be incorporated into larger structures, such as polymers or attached to solid supports like silica (B1680970) or resins. The resulting material would possess accessible acid sites, potentially functioning as a stable and reusable heterogeneous catalyst. The amino and methoxy groups could also play a role in modulating the catalytic activity or selectivity of the material.
Research Applications in Biological Staining Methodologies
The role of Benzenesulfonic acid, 4-amino-3-methoxy- as a precursor to azo dyes gives it potential utility in the development of biological stains. Many historically and currently used biological stains are azo dyes. The ability of these dyes to impart strong color to tissues and cellular components makes them invaluable in microscopy and histology.
Dyes synthesized from this precursor would possess a sulfonic acid group, making them highly water-soluble. This is a desirable characteristic for biological stains, as it facilitates the preparation of staining solutions and their penetration into aqueous biological samples. The specific color of the dye can be tuned by selecting the appropriate coupling agent, allowing for the development of stains with different colors for various applications, such as counterstaining or differential staining of specific cellular structures.
Role in Advanced Analytical Method Development and Characterization
The structural features of Benzenesulfonic acid, 4-amino-3-methoxy-, specifically its ionizable sulfonic acid group and aromatic amine functionality, make it a compound of interest in the development of advanced analytical methodologies. Its characterization and quantification are crucial for quality control in its applications as a chemical intermediate, particularly in the dye industry. dyestuffintermediates.comepa.gov The development of robust analytical techniques is essential for monitoring reaction purity, identifying impurities, and characterizing materials derived from this compound.
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Benzenesulfonic acid, 4-amino-3-methoxy-. sielc.com Reverse-phase (RP) HPLC methods have been specifically developed for its separation and quantification. sielc.com These methods are valued for their simplicity and effectiveness. For instance, a well-established RP-HPLC method utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid. sielc.comsielc.com This adaptability makes the method suitable for a wide range of analytical needs, from routine purity checks to more complex pharmacokinetic studies. sielc.comsielc.com The scalability of this liquid chromatography method also allows for its use in preparative separation to isolate impurities for further characterization. sielc.com
The table below outlines typical parameters for an RP-HPLC method developed for the analysis of Benzenesulfonic acid, 4-amino-3-methoxy-.
| Parameter | Specification | Purpose |
| Column | Newcrom R1 or C18 | Stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Eluent system to separate the analyte from other components. |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | Volatile eluent system suitable for mass spectrometry detection. sielc.com |
| Particle Size | 3 µm columns available | Smaller particles allow for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com |
| Detection | UV-Visible or PDA Detector wu.ac.thwu.ac.th | To quantify the analyte based on its light absorbance. |
| Applications | Purity analysis, impurity isolation, pharmacokinetics. sielc.comsielc.com | The method is versatile and can be adapted for various analytical goals. |
Beyond chromatographic techniques, a range of spectroscopic methods are fundamental for the structural characterization of benzenesulfonic acid derivatives. While specific data for the 4-amino-3-methoxy- isomer is not always publicly detailed, the analytical approaches used for its isomers, such as 3-amino-4-methoxybenzenesulfonic acid and 4-aminobenzenesulfonic acid (sulfanilic acid), are directly applicable. These standard characterization techniques are crucial for confirming the identity, purity, and structure of the synthesized compound.
The following table summarizes the key analytical characterization techniques and their roles.
| Analytical Technique | Information Obtained | Reference Isomer/Related Compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Provides detailed information about the molecular structure, including the position of substituents on the benzene ring. | Benzenesulfonic acid, 3-amino-4-methoxy- nih.gov |
| Infrared (IR) Spectroscopy / FTIR | Identifies the presence of key functional groups such as amine (N-H), sulfonic acid (S=O), and methoxy (C-O) groups. | Benzenesulfonic acid, 3-amino-4-methoxy- nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. | Benzenesulfonic acid, 4-amino- nist.govnist.gov |
| UV/Visible Spectroscopy | Analyzes the electronic transitions within the molecule, often used for quantification and purity assessment. | Benzenesulfonic acid, 4-amino- nist.govnist.gov |
When Benzenesulfonic acid, 4-amino-3-methoxy- is employed as a monomer in the synthesis of advanced materials like polymers, further specialized analytical methods are required to characterize the resulting macromolecules. researchgate.netscirp.org Techniques such as Gel Permeation Chromatography (GPC) are used to determine molecular weight and molecular weight distribution, while Differential Scanning Calorimetry (DSC) can be used to investigate thermal properties like the glass transition temperature. scirp.orgresearchgate.net In cases where the resulting polymer is electroactive, electrochemical methods such as cyclic voltammetry are employed to characterize its redox properties and catalytic activity. researchgate.net
Environmental Fate and Biogeochemical Transformations of Benzenesulfonic Acid, 4 Amino 3 Methoxy
Aerobic and Anaerobic Biodegradation Pathways in Aquatic Systems
The biodegradation of sulfonated aromatic amines in aquatic environments is largely dependent on the presence of microorganisms capable of cleaving the stable aromatic ring and the availability of oxygen.
Under aerobic conditions , the biodegradation of aromatic amines is generally more efficient. wur.nl While specific pathways for 4-amino-3-methoxy-benzenesulfonic acid have not been detailed, studies on related compounds like 4-aminobenzenesulfonic acid (4-ABS) indicate that degradation often requires specialized microbial consortia. wur.nl For many aromatic amines, the initial steps of aerobic degradation can involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechol or substituted catechols. nih.gov These intermediates are then subject to ring cleavage, either through ortho- or meta-pathways, eventually leading to mineralization into carbon dioxide, water, and inorganic ions. nih.gov The presence of both an amino and a methoxy (B1213986) group on the benzene (B151609) ring of 4-amino-3-methoxy-benzenesulfonic acid may influence the rate and pathway of degradation compared to simpler aminobenzenesulfonates.
Anaerobic biodegradation of sulfonated aromatic amines is generally considered to be less effective than aerobic degradation. wur.nl Under anaerobic conditions, the initial transformation of many azo dyes, which are precursors to sulfonated aromatic amines, involves the reductive cleavage of the azo bond, forming the corresponding aromatic amines. wur.nl However, the subsequent degradation of the resulting sulfonated aromatic amines, such as 4-amino-3-methoxy-benzenesulfonic acid, is often slow or incomplete in the absence of oxygen. Some studies have shown that certain sulfonated aromatic amines can be utilized by microorganisms under anaerobic conditions, but this often requires specific consortia and environmental conditions. nih.gov
| Condition | General Pathway for Related Compounds | Potential Fate of Benzenesulfonic acid, 4-amino-3-methoxy- |
| Aerobic | Hydroxylation of the aromatic ring by dioxygenases, followed by ortho- or meta-cleavage of catechol intermediates, leading to mineralization. | Likely to undergo a similar pathway, potentially initiated by a dioxygenase attacking the aromatic ring. The methoxy group may influence the position of hydroxylation and the subsequent cleavage pathway. |
| Anaerobic | Reductive cleavage of precursor azo dyes to form aromatic amines. Subsequent degradation of the aromatic amine is often limited. | If formed from an azo dye, it would persist under strictly anaerobic conditions unless specific microbial populations capable of degrading it are present. |
Enzymatic Degradation Mechanisms and Microbial Metabolism Studies
The enzymatic machinery responsible for the degradation of sulfonated aromatic amines is a key area of research. While specific enzymes for the degradation of 4-amino-3-methoxy-benzenesulfonic acid have not been characterized, studies on analogous compounds provide insight into the potential mechanisms.
Research on Alcaligenes sp. strain O-1 has shown that the initial step in the metabolism of some benzenesulfonates is their transport into the cell, indicating a selective permeability barrier. nih.gov The intracellular desulfonative enzymes in this strain were capable of degrading 3- and 4-aminobenzene sulfonates in cell extracts, but not when the compounds were in the external medium. nih.govresearchgate.net This suggests that for biodegradation to occur, specific transport proteins may be necessary.
The enzymatic reactions often involve monooxygenases or dioxygenases that require molecular oxygen and a reducing agent like NAD(P)H to initiate the breakdown of the aromatic ring. nih.gov For instance, the degradation of 2-aminobenzene sulfonate by Alcaligenes sp. strain O-1 involves an NAD(P)H-dependent dioxygenation, leading to the release of sulfite (B76179) and the formation of an organic intermediate. nih.gov A similar mechanism could be hypothesized for 4-amino-3-methoxy-benzenesulfonic acid, where an initial enzymatic attack would likely target the aromatic ring for hydroxylation, leading to desulfonation.
Studies on other bacteria have identified enzymes like 2-amino-3-hydroxybenzoate-2,3-dioxygenase, which is involved in the degradation of 4-amino-3-hydroxybenzoate, a compound with some structural similarity to the target molecule. nih.gov This highlights the diversity of enzymatic strategies employed by microorganisms to break down substituted aromatic compounds.
| Enzyme Class | Function in Related Compound Degradation | Potential Role in 4-Amino-3-Methoxy-Benzenesulfonic Acid Degradation |
| Dioxygenases | Catalyze the incorporation of both atoms of O2 into the aromatic ring, often leading to ring cleavage. nih.gov | A dioxygenase could initiate the degradation by hydroxylating the benzene ring, making it susceptible to cleavage. |
| Monooxygenases | Catalyze the incorporation of one atom of O2 into the substrate. | A monooxygenase could hydroxylate the ring as an initial step. |
| Desulfonases | Catalyze the cleavage of the carbon-sulfur bond, releasing sulfite. | A desulfonase would be crucial for removing the sulfonic acid group, a key step in mineralization. |
| Permeases | Mediate the transport of substrates across the cell membrane. nih.gov | Specific permeases may be required for the uptake of 4-amino-3-methoxy-benzenesulfonic acid into the microbial cell. |
Advanced Oxidation Processes (AOPs) for Degradation Studies
Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly useful for the degradation of recalcitrant compounds that are resistant to conventional biological treatment. wikipedia.org
Common AOPs include ozonation (O3), UV/H2O2, and Fenton (Fe2+/H2O2) and photo-Fenton processes. wikipedia.orgomu.edu.tr The hydroxyl radicals generated in these processes are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules, including sulfonated aromatic amines. researchgate.net The reaction of •OH with aromatic compounds typically involves electrophilic addition to the aromatic ring or hydrogen abstraction, leading to the formation of hydroxylated intermediates. These intermediates are generally more biodegradable and less toxic than the parent compounds and can be further oxidized to smaller organic acids and eventually mineralized to CO2, H2O, and inorganic ions. omu.edu.tr
| AOP Method | General Mechanism | Expected Outcome for 4-Amino-3-Methoxy-Benzenesulfonic Acid |
| UV/H2O2 | Photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. researchgate.net | Degradation through hydroxylation of the aromatic ring, leading to ring opening and mineralization. |
| Ozonation (O3) | Ozone can react directly with the organic compound or decompose to form hydroxyl radicals. omu.edu.tr | Oxidation of the amino group and the aromatic ring. |
| Fenton (Fe2+/H2O2) | Reaction between ferrous ions and hydrogen peroxide generates hydroxyl radicals. mdpi.com | Effective degradation, particularly at acidic pH. |
| Photo-Fenton | Fenton's reaction enhanced by UV light, leading to increased hydroxyl radical production. mdpi.com | Potentially the most effective AOP for rapid degradation and mineralization. |
Sorption and Transport Phenomena in Environmental Matrices
The fate and transport of 4-amino-3-methoxy-benzenesulfonic acid in the environment are influenced by its interaction with solid phases such as soil and sediment. Sorption processes control the concentration of the compound in the aqueous phase and thus its bioavailability and mobility. mdpi.com
For anionic compounds, sorption to negatively charged soil surfaces is generally weak due to electrostatic repulsion. However, sorption can occur through mechanisms such as anion exchange on positively charged sites of minerals like iron and aluminum oxides, particularly at low pH. mdpi.com The organic matter in soil can also play a significant role in the sorption of sulfonated aromatic amines.
The transport of 4-amino-3-methoxy-benzenesulfonic acid in aquatic systems will be largely governed by its solubility in water and its sorption behavior. Given its polar nature and expected high water solubility, it is likely to be mobile in surface and groundwater, unless significant sorption to sediments occurs.
| Environmental Matrix | Dominant Sorption Mechanisms for Related Compounds | Predicted Behavior of 4-Amino-3-Methoxy-Benzenesulfonic Acid |
| Soils with high organic matter | Hydrophobic interactions and partitioning into organic matter. | The aromatic ring may exhibit some hydrophobic interaction, but the polar functional groups will likely lead to moderate to low sorption. |
| Clay-rich soils | Ion exchange and surface complexation. | At low pH, protonation of the amino group could lead to cation exchange with negatively charged clay surfaces. The sulfonate group may interact with positively charged sites on clay edges. |
| Soils with high iron/aluminum oxides | Ligand exchange with surface hydroxyl groups. mdpi.com | The sulfonate group could form inner-sphere complexes with metal oxides, leading to stronger retention, especially at lower pH. |
Recalcitrance of Sulfonated Aromatic Amines in Wastewater Treatment Systems
Sulfonated aromatic amines are often considered recalcitrant in conventional wastewater treatment plants (WWTPs). nih.gov Their resistance to biodegradation can be attributed to the high stability of the aromatic ring, which is further enhanced by the presence of the electron-withdrawing sulfonate group. This stability makes them difficult for many common microorganisms in activated sludge to metabolize.
As a result, sulfonated aromatic amines may pass through conventional WWTPs largely untreated or only partially transformed. This can lead to their discharge into receiving waters, where they may persist and be transported over long distances. The incomplete degradation of these compounds in WWTPs is a significant concern, as some aromatic amines are known to be toxic or carcinogenic. nih.gov
The recalcitrance of these compounds has led to research into alternative or advanced treatment technologies, such as the AOPs discussed previously, as well as specialized biological treatments like bioaugmentation with specific degrading microorganisms. wur.nl
| Factor Contributing to Recalcitrance | Description | Implication for 4-Amino-3-Methoxy-Benzenesulfonic Acid |
| Sulfonate Group | The electron-withdrawing nature of the sulfonic acid group stabilizes the aromatic ring against electrophilic attack by microbial oxygenases. | This is a primary reason for the expected recalcitrance of the compound. |
| Aromatic Structure | The inherent stability of the benzene ring requires specific enzymatic systems for its cleavage. | Common microorganisms in WWTPs may lack the necessary enzymes. |
| Toxicity/Inhibition | High concentrations of some aromatic amines can be toxic or inhibitory to microbial activity in activated sludge. | The potential toxicity of 4-amino-3-methoxy-benzenesulfonic acid to the microbial community in WWTPs is unknown but could contribute to its persistence. |
| Bioavailability | The compound must be accessible to microorganisms for degradation to occur. Low sorption to sludge may keep it in the aqueous phase, but cellular uptake can still be a limiting factor. nih.gov | As discussed, specific transport systems may be required for microbial uptake. |
Future Research Directions and Emerging Paradigms for Benzenesulfonic Acid, 4 Amino 3 Methoxy
Development of Novel and Sustainable Synthetic Routes
Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid, which present significant environmental and safety challenges. Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to Benzenesulfonic acid, 4-amino-3-methoxy-.
One promising avenue is the use of milder and more selective sulfonating agents. For instance, protocols using sulfur dioxide surrogates, such as the industrially available and eco-friendly thiourea (B124793) dioxide, combined with air as a green oxidant, are being explored for the synthesis of various aryl sulfonic acids. rsc.orgresearchgate.net Adapting such methods, potentially with a suitable catalyst, could provide a more sustainable route starting from 2-methoxyaniline. Another approach involves the use of Vilsmeier-Haack type conditions with reagents like sodium bisulfite, which can afford aromatic sulfonic acids in good yields under mild, room-temperature conditions. scirp.org
Furthermore, process intensification technologies like ohmic heating-assisted synthesis could offer energetic advantages, including rapid heating rates and reduced thermal inertia, leading to more sustainable industrial processes. rsc.org The application of such technologies to the regioselective sulfonation of the precursor, 2-methoxyaniline, could yield the desired product with high selectivity and efficiency.
A summary of potential sustainable synthetic strategies is presented below.
| Strategy | Reagents/Conditions | Potential Advantages |
| Sulfur Dioxide Surrogate | 2-methoxyaniline, Thiourea Dioxide, Air, Catalyst | Uses inexpensive, eco-friendly reagents; mild conditions. rsc.org |
| Vilsmeier-Haack Conditions | 2-methoxyaniline, DMF/SOCl₂, NaHSO₃ | Room temperature reaction; good yields; simple work-up. scirp.org |
| Visible-Light Mediation | Anilines, Sulfonamides, Photoredox catalyst | Metal-free; uses light as a renewable energy source; high functional group tolerance. acs.org |
| Ohmic Heating | 2-methoxyaniline, Sulfuric Acid | Rapid heating, high energy efficiency, improved selectivity. rsc.org |
Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways
The unique combination of functional groups in Benzenesulfonic acid, 4-amino-3-methoxy- offers a versatile platform for chemical derivatization. Future research will focus on exploring its reactivity to create a library of novel compounds with tailored properties.
The primary amino group is a key site for derivatization. It can be readily diazotized and subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. This diazonium salt intermediate is also a crucial component in the synthesis of azo dyes, a major application for compounds like sulfanilic acid.
The sulfonic acid group can be converted into more reactive sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters. rsc.org Sulfonamides, in particular, are a well-known class of compounds with significant biological activity. The reaction of Benzenesulfonic acid, 4-amino-3-methoxy- derivatives with various amines could generate a novel class of sulfa drugs or functional monomers.
The aromatic ring itself, activated by the amino and methoxy (B1213986) groups, is susceptible to further electrophilic aromatic substitution, allowing for the introduction of additional functionalities, although the directing effects of the existing groups would need to be carefully considered.
| Functional Group | Reaction Type | Potential Products/Applications |
| Amino (-NH₂) | Diazotization/Coupling | Azo dyes, Pigments. |
| Amino (-NH₂) | Acylation | Amide derivatives, Polymer precursors. |
| Sulfonic Acid (-SO₃H) | Chlorination/Amination | Sulfonamides (potential bioactive compounds). rsc.org |
| Sulfonic Acid (-SO₃H) | Esterification | Sulfonate esters. |
| Aromatic Ring | Electrophilic Substitution | Introduction of nitro, halogen, or alkyl groups. |
Application of Advanced Spectroscopic Techniques for In-Situ Process Monitoring
To optimize the novel synthetic routes discussed in section 7.1, real-time, in-situ monitoring of the reaction progress is essential. Advanced spectroscopic techniques are powerful tools for achieving this, providing insights into reaction kinetics, intermediate formation, and endpoint determination without the need for sample extraction. researchgate.net
Future research will likely involve interfacing synthesis reactors with fiber-optic probes for techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy. For the sulfonation of 2-methoxyaniline, FTIR could track the disappearance of the aromatic C-H bands of the reactant and the appearance of the characteristic strong S=O stretching vibrations of the sulfonic acid group.
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or polar media and is sensitive to the vibrations of aromatic rings. beilstein-journals.orgspectroscopyonline.com It could be used to monitor the conversion of the starting material by tracking unique vibrational modes of the product's substituted aromatic ring. researchgate.netsemanticscholar.org This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
| Spectroscopic Technique | Information Gained | Key Spectral Features to Monitor |
| In-Situ FTIR | Reactant consumption, product formation, intermediate detection. | Appearance of S=O and O-H stretches; disappearance of reactant C-H stretches. |
| In-Situ Raman | Quantitative analysis of reactant/product concentrations. | Changes in aromatic ring breathing modes; appearance of C-S stretching modes. beilstein-journals.orgresearchgate.net |
| Process NMR | Detailed structural information on all species in solution. | Shifts in aromatic proton signals upon sulfonation. |
Integration of Machine Learning and Artificial Intelligence in Computational Chemical Predictions
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery of new molecules and synthetic pathways. chemical.ai For a molecule like Benzenesulfonic acid, 4-amino-3-methoxy-, where experimental data is scarce, these computational tools are invaluable.
Furthermore, ML models can predict various physicochemical properties of the molecule. By training on large datasets of known compounds, quantitative structure-property relationship (QSPR) models can estimate properties such as the acid dissociation constant (pKa), solubility, and reactivity. f-cdn.comresearchgate.net For example, ML models trained on experimental and computed pKa values have shown high accuracy, which would be crucial for understanding the behavior of the acidic sulfonic acid group in different environments. researchgate.netnih.gov
| AI/ML Application | Objective | Expected Outcome |
| Retrosynthesis | Discover novel and efficient synthetic pathways. | A ranked list of potential synthesis routes with associated literature precedents. engineering.org.cn |
| Property Prediction | Estimate key physicochemical properties (e.g., pKa, solubility). | Accurate, rapid prediction of properties to guide experimental design. f-cdn.comresearchgate.net |
| Virtual Screening | Identify potential applications for derivatives. | Prioritization of derivatives for synthesis based on predicted activity or material properties. |
Design and Synthesis of Next-Generation Functional Materials from Benzenesulfonic Acid, 4-Amino-3-Methoxy- Derivatives
The multifunctional nature of Benzenesulfonic acid, 4-amino-3-methoxy- makes its derivatives prime candidates for the development of advanced functional materials.
One of the most promising areas is in the field of proton exchange membranes (PEMs) for fuel cells. Sulfonated aromatic polymers are being heavily investigated as alternatives to conventional perfluorinated membranes like Nafion. researchgate.net The sulfonic acid group provides the necessary proton conductivity. rsc.orgorientjchem.org By polymerizing derivatives of Benzenesulfonic acid, 4-amino-3-methoxy-, it may be possible to create novel PEMs. The amino and methoxy groups could be used to tune the polymer's properties, such as water uptake, mechanical strength, and thermal stability. nih.govresearchgate.net
Another exciting direction is the use of its derivatives as organic linkers in Metal-Organic Frameworks (MOFs) . Aromatic sulfonic acids are known to form thermally robust frameworks. researchgate.net The sulfonic acid group can coordinate strongly with metal centers, while the amino group provides an additional site for coordination or for post-synthetic modification to introduce catalytic sites or other functionalities. atlasofscience.orgalfa-chemistry.compatsnap.com This could lead to MOFs with tailored pore environments for applications in gas separation, catalysis, or sensing. acs.org
| Material Class | Role of Compound Derivative | Potential Application |
| Proton Exchange Membranes (PEMs) | Sulfonated monomer for polymerization. | High-performance fuel cells. researchgate.netrsc.org |
| Metal-Organic Frameworks (MOFs) | Multifunctional organic linker. | Gas storage, selective separation, heterogeneous catalysis. researchgate.netalfa-chemistry.com |
| Specialty Dyes & Pigments | Azo dye precursor. | Textiles, food industry, advanced optical materials. |
| Conducting Polymers | Dopant for polymers like polyaniline. | Antistatic coatings, sensors, electronic devices. |
Enhanced Bioremediation Strategies for Environmental Contaminants Incorporating this Compound
As with many synthetic aromatic compounds, the environmental fate of Benzenesulfonic acid, 4-amino-3-methoxy- is a critical consideration. Future research can focus on harnessing microbial processes for its degradation.
Studies have shown that various bacteria can utilize substituted benzenesulfonic and naphthalenesulfonic acids as their sole source of sulfur for growth. nih.govnih.gov This process, known as desulfonation, typically involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the spontaneous elimination of sulfite (B76179). oup.com Research could focus on isolating or engineering microbial consortia capable of efficiently degrading Benzenesulfonic acid, 4-amino-3-methoxy-. Such microorganisms could be employed in bioreactors or for in-situ bioremediation of contaminated soil and water. The degradation pathway would likely involve initial desulfonation, followed by ring cleavage of the resulting aminophenolic compound. oup.com
Understanding the mechanisms of microbial desulfonation is key. nih.gov There are several recognized enzymatic pathways for cleaving the C-S bond, and identifying the specific enzymes and genetic pathways involved in the degradation of this compound would be a significant step toward developing robust bioremediation technologies.
| Bioremediation Aspect | Research Focus | Potential Outcome |
| Microbial Degradation | Isolation and characterization of bacteria that can metabolize the compound. | Development of microbial cultures for use in bioreactors. nih.gov |
| Enzymatic Pathways | Identification of the desulfonation and ring-cleavage enzymes involved. | Engineering of highly efficient enzymes for cell-free bioremediation systems. oup.com |
| Metabolic Engineering | Genetic modification of microorganisms to enhance degradation rates. | Creation of "super-bug" strains for rapid cleanup of contaminated sites. |
Q & A
How can the synthesis of 4-amino-3-methoxybenzenesulfonic acid be optimized for high yield and purity in academic settings?
Level: Basic
Methodological Answer:
Optimization involves selecting solvent systems (e.g., ethanol or DMF), catalysts (e.g., acetic acid for Schiff base formation), and controlled reaction temperatures (e.g., reflux at 80–100°C). Key steps include:
- Sulfonation: Introduce sulfonic acid groups via sulfuric acid or chlorosulfonic acid under controlled conditions .
- Functional Group Protection: Methoxy and amino groups may require temporary protection (e.g., acetyl or benzyl groups) to prevent side reactions .
- Purification: Use recrystallization (ethanol/water mixtures) or HPLC to isolate the compound. For example, yields >85% are achievable with ethanol recrystallization .
Challenges: Competing reactions (e.g., over-sulfonation) can reduce purity. Monitor reaction progress via TLC or NMR .
What analytical techniques are most effective for characterizing 4-amino-3-methoxybenzenesulfonic acid and confirming its structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, sulfonic acid protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 234.05) and fragmentation patterns .
- UV/Vis Spectroscopy: Detect π→π* transitions (λmax ~260–280 nm) for aromatic systems .
- HPLC: Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Data Example:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.2–8.5 (aromatic H), δ 3.8 (OCH3) | |
| HRMS | m/z 234.05 (calculated) |
How does the thermodynamic stability of 4-amino-3-methoxybenzenesulfonic acid influence its suitability for high-temperature applications?
Level: Advanced
Methodological Answer:
Thermodynamic stability is critical for applications like catalysis or material science. Key data from NIST includes:
- Enthalpy of Formation (ΔfH°solid): -612.3 ± 1.0 kJ/mol .
- Combustion Enthalpy (ΔcH°solid): -3351.2 ± 0.5 kJ/mol .
Implications:
- High thermal stability (~200°C decomposition threshold) supports use in polymer matrices or ionic liquids.
- Stability testing: Conduct thermogravimetric analysis (TGA) under nitrogen to monitor mass loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
